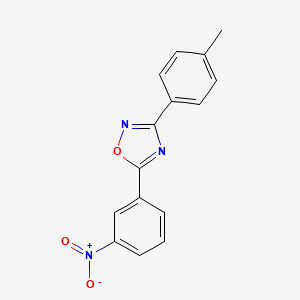![molecular formula C12H16F3N3S B5876851 N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 690690-10-9](/img/structure/B5876851.png)
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as DTU, is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes.
Mécanisme D'action
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways and ultimately affect cellular processes.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its specificity for PTPs. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is its potential for off-target effects. N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit other enzymes besides PTPs, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research. One area of interest is the development of N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea-based therapies for the treatment of cancer and other diseases. Additionally, there is interest in using N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea to study the role of PTPs in various biological processes, such as immune cell function and neuronal signaling. Finally, there is potential for the development of new N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea analogs with improved specificity and potency for PTPs.
Méthodes De Synthèse
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is synthesized by reacting N,N-dimethylethylenediamine with 3-(trifluoromethyl)benzoyl isothiocyanate. The reaction takes place in anhydrous tetrahydrofuran and is typically carried out at room temperature. After the reaction is complete, the product is purified using column chromatography.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea's ability to inhibit PTPs makes it a valuable tool for studying the role of these enzymes in various biological processes.
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOUIYXZCKLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358319 |
Source


|
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
CAS RN |
690690-10-9 |
Source


|
| Record name | GNF-Pf-3903 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![2-(2,4-dichlorophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5876772.png)

![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5876779.png)
![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)



